molecular formula C2H4O2Pd B8505298 Acetic acid palladium

Acetic acid palladium

Cat. No.: B8505298
M. Wt: 166.47 g/mol
InChI Key: QVVFAXBQLMVLGJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Trimeric Pd₃(OAc)₆ Configuration

The trimeric form of palladium acetate, Pd₃(OAc)₆, is a well-documented precursor for nanoparticle synthesis and homogeneous catalysis. X-ray absorption fine structure (XAFS) and isothermal titration calorimetry (ITC) studies reveal a triangular arrangement of three Pd atoms bridged by six acetate ligands (Fig. 1). Each Pd center adopts a square-planar geometry, with Pd–Pd distances averaging 2.80 Å and Pd–O bond lengths of 2.04 Å (Table 1). The acetate ligands exhibit μ₂-bridging modes, facilitating trimer stability through delocalized electron density across the Pd₃ core.

Table 1: Bond Parameters in Pd₃(OAc)₆

Parameter Value (Å)
Pd–Pd distance 2.80 ± 0.02
Pd–O (acetate) 2.04 ± 0.03
O–C–O angle (acetate) 117°

Thermodynamic studies demonstrate that trimer dissociation into monomers (Pd(OAc)₂) is entropically favored (–TΔS = –266 ± 35 kJ/mol) but enthalpically unfavorable (ΔH = 323 ± 35 kJ/mol). Ligands such as trioctylphosphine (TOP) destabilize the trimer by forming Pd(OAc)₂(TOP)₂ complexes, with TOP binding being enthalpically driven (ΔH = –187 ± 8 kJ/mol).

Molecular Geometry and Bonding in Acetate-Bridged Palladium Complexes

The acetate ligand’s versatility enables diverse coordination modes. In cyclopalladated complexes, Pd₃(OAc)₆ reacts with fluorinated benzyl amines to form dinuclear or trinuclear intermediates, depending on stoichiometry. For example, N,N-dimethyl-fluoro-benzyl amines yield ortho - or para -activated products via Pd₃(OAc)₆-mediated C–H bond activation (Fig. 2).

Chalcogen bonding interactions further influence geometry. In [Pd(L)(OAc)] complexes (L = thioetherazo ligands), S⋯O interactions enforce coplanarity between the acetate and coordination plane, as confirmed by Quantum Theory of Atoms in Molecules (QTAIM) analysis. These interactions stabilize square-planar geometries, with Pd–S bond lengths of 2.35 Å and Pd–O (acetate) distances of 2.08 Å .

Polymorphism and Solvent-Dependent Aggregation States

Pd₃(OAc)₆ exhibits solvent-dependent polymorphism. In toluene, the trimer remains intact, while polar solvents (e.g., DMF) promote dissociation into monomers. Aggregation states also depend on ligand ratios:

  • Low Pd:ligand ratios favor mononuclear species (e.g., Pd(OAc)₂(PPh₃)₂).
  • High Pd:ligand ratios stabilize polynuclear clusters (e.g., [Pd₃(μ-OAc)₃(SeR)₃]⁺).

Table 2: Solvent Effects on Pd₃(OAc)₆ Dissociation

Solvent ΔG (kJ/mol) Dominant Species
Toluene –57 ± 4 Pd₃(OAc)₆
DMF –92 ± 6 Pd(OAc)₂

In aqueous environments, adventitious moisture hydrolyzes Pd₃(OAc)₆ to hydroxo-bridged species (e.g., [Pd₃(μ-OH)(μ-OAc)₅]⁺), altering catalytic activity.

Properties

Molecular Formula

C2H4O2Pd

Molecular Weight

166.47 g/mol

IUPAC Name

acetic acid;palladium

InChI

InChI=1S/C2H4O2.Pd/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

QVVFAXBQLMVLGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.[Pd]

Origin of Product

United States

Scientific Research Applications

Catalytic Reactions

Palladium acetate is widely utilized as a catalyst in several important organic reactions:

  • Cross-Coupling Reactions : It plays a crucial role in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, which are essential for forming carbon-carbon bonds .
  • Heck Reaction : This reaction involves the coupling of alkenes with aryl halides, enabling the formation of substituted alkenes .
  • Carbonylation Reactions : Palladium acetate catalyzes the carbonylation of alkenes to produce carboxylic acids and esters, which are valuable intermediates in organic synthesis .

Synthesis of Pharmaceuticals

Palladium acetate is instrumental in synthesizing pharmaceutical compounds. Its ability to facilitate complex reactions allows for the efficient production of various drug intermediates. For instance, it has been used to synthesize compounds with significant biological activity through selective functionalization of aromatic rings .

Material Science

In material science, palladium acetate is utilized for producing palladium nanoparticles and thin films, which have applications in electronics and catalysis. The unique properties of palladium nanoparticles make them suitable for use in sensors and catalytic converters .

Solar Energy Technologies

Recent studies have highlighted the potential of palladium acetate in solar energy applications. For example, researchers found that incorporating palladium acetate into polymer solar cells significantly improved their efficiency by enhancing charge transport properties .

Table 1: Summary of Catalytic Applications

Reaction TypeDescriptionKey Products
Cross-CouplingFormation of carbon-carbon bondsAryl ethers, biaryls
Heck ReactionCoupling alkenes with aryl halidesSubstituted alkenes
CarbonylationConversion of alkenes to acids/estersCarboxylic acids, esters
AllylationAddition to nucleophilesAllylated compounds

Table 2: Case Studies on Pharmaceutical Synthesis

Study ReferenceReaction TypeYield (%)Notable Findings
γ-Arylation85Effective method for aryl acetic acid derivatives
Oxyhomologation60High selectivity achieved with palladium acetate
Carbonylation74Quantitative conversion using optimized conditions

Chemical Reactions Analysis

Structural Dynamics in Solution

Pd(OAc)₂ exists as a trinuclear complex, Pd₃(OAc)₆, in nonpolar solvents like benzene or chloroform. Hydrolysis in the presence of water generates mixed acetate-hydroxide species, as evidenced by complex ¹H NMR spectra in wet solvents . Dry solvents simplify the spectrum to a single acetate signal, confirming structural stability .

Equilibria in Acetic Acid :

  • Trimer ⇌ Dimer : Addition of NaOAc or LiOAc shifts the equilibrium toward dimeric Na₂Pd₂(OAc)₆ .

    2Pd3(OAc)6+6NaOAc3Na2Pd2(OAc)6(K32=7.77×104M5)2 \, \text{Pd}_3(\text{OAc})_6 + 6 \, \text{NaOAc} \rightleftharpoons 3 \, \text{Na}_2\text{Pd}_2(\text{OAc})_6 \quad (K_{32} = 7.77 \times 10^4 \, \text{M}^{-5})
  • Dimer ⇌ Monomer : At high [NaOAc], the dimer converts to monomeric Na₂Pd(OAc)₄, which is catalytically inactive .

C–H Activation and Functionalization

Pd(OAc)₂ enables acetate-assisted C–H bond cleavage at Pd(IV) centers. In tris(2-pyridyl)methane complexes, the mechanism involves:

  • Ligand Exchange : Chloride-to-acetate substitution.

  • Isomerization : Conformational changes to align the C–H bond.

  • C–H Cleavage : Acetate acts as an intramolecular base, facilitating deprotonation .

Key Reaction :

[(Py3CH)PdIV(biphenyl)Cl2]++OAc[(Py3CH)PdIV(biphenyl)(OAc)Cl]+C–H cleavageAryl-PdII+HOAc[\text{(Py}_3\text{CH)Pd}^{IV}(\text{biphenyl})Cl_2]^+ + \text{OAc}^- \rightarrow [\text{(Py}_3\text{CH)Pd}^{IV}(\text{biphenyl})(\text{OAc})Cl]^+ \xrightarrow{\text{C–H cleavage}} \text{Aryl-Pd}^{II} + \text{HOAc}

Cross-Coupling Reactions

Pd(OAc)₂ catalyzes α-arylation of aryl acetic acids with aryl halides. The reaction proceeds via reversible deprotonation to form a dienolate intermediate, followed by oxidative addition and reductive elimination .

Conditions :

  • Base: KN(SiMe₃)₂

  • Catalyst: NiXantphos/Pd(OAc)₂

  • Yield: Up to 80% for benzylation .

Vinyl Ester Exchange

Pd(OAc)₂ catalyzes the exchange of vinyl propionate with acetic acid. The rate exhibits a maximum at [NaOAc] ≈ 0.2 M due to competing trimer/dimer equilibria .

Rate Law :

Rate=(k0+kt[Pd3(OAc)6]+kd[Na2Pd2(OAc)6])[CH2=CHO2CC2H5]\text{Rate} = \left(k_0 + k_t[\text{Pd}_3(\text{OAc})_6] + k_d[\text{Na}_2\text{Pd}_2(\text{OAc})_6]\right)[\text{CH}_2=\text{CHO}_2\text{CC}_2\text{H}_5]

Rate Constants :

ConstantValue
k0k_02×104s12 \times 10^{-4} \, \text{s}^{-1}
ktk_t0.045M1s10.045 \, \text{M}^{-1}\text{s}^{-1}
kdk_d0.089M1s10.089 \, \text{M}^{-1}\text{s}^{-1}

Acetoxylation of Aromatics

In Pd-catalyzed acetoxylation, dinuclear Pd(III) intermediates mediate C–O bond formation. Acetic acid suppresses off-cycle intermediates, enhancing yields .

Power-to-X Route for Acetic Acid

Pd catalysts enable CO and methanol recombination from methyl formate decarbonylation :

  • Catalyst : [Pd(Cl)₂(dppe)]/NaI/NaOMe

  • Turnover Number (TON) : 43,000

  • Yield : 83% acetate groups, 74% free acetic acid .

Comparative Reactivity

Reaction TypeKey IntermediateConditionsEfficiency (TON/Yield)
C–H Activation Pd(IV)-OAc complex80°C, DMFN/A
Vinyl Ester Exchange Na₂Pd₂(OAc)₆0.2 M NaOAc, 25°Ckd=0.089M1s1k_d = 0.089 \, \text{M}^{-1}\text{s}^{-1}
Acetic Acid Synthesis Pd-I-CO complex175°C, NeatTON = 43,000

Challenges and Limitations

  • Hydrolysis Sensitivity : Moisture induces Pd₃(OAc)₆ decomposition, complicating NMR analysis .

  • Monomer Inactivity : High [NaOAc] generates Na₂Pd(OAc)₄, which stalls catalysis .

Comparison with Similar Compounds

Palladium Chloro Complexes

Example: PdCl₂L₂ (L = {[6-amino-2-(butylsulfanyl)pyrimidin-4-yl]oxy}acetic acid)

  • Coordination Environment: Pd²⁺ coordinates with nitrogen atoms from pyrimidine rings, with chloride ions in the inner sphere. The ligand provides a donor-acceptor bond, forming a trans-bis complex .
  • Stability : Enhanced stability due to strong N-Pd bonds but reduced versatility in organic solvents.

Table 1: Comparison of Pd(OAc)₂ and PdCl₂L₂

Property Pd(OAc)₂ PdCl₂L₂
Ligand Type Acetate (O-donor) Pyrimidine-derived (N-donor)
Coordination Geometry Square-planar (dimeric) Square-planar (monomeric)
Solubility Soluble in organic solvents Limited solubility
Catalytic Use Cross-coupling, VAM production Structural/coordination studies

Palladium-Phosphine Complexes

Examples : Pd(PPh₃)₄, Pd(dppf)₂Cl₂

  • Coordination Environment : Zero-valent Pd (Pd⁰) with phosphine ligands (e.g., triphenylphosphine). These complexes are electron-rich, facilitating oxidative addition in cross-coupling reactions .
  • Applications : Suzuki-Miyaura couplings (Pd(PPh₃)₄) and C–H functionalization (Pd(dppf)₂Cl₂) .
  • Comparison with Pd(OAc)₂ : Phosphine ligands enhance stability but require strict anaerobic conditions. Pd(OAc)₂ is more cost-effective for large-scale reactions.

Table 2: Catalytic Activity in Cross-Coupling Reactions

Catalyst Reaction Type Yield Range Conditions
Pd(OAc)₂ Heck, Suzuki 60–95% Mild, aerobic
Pd(PPh₃)₄ Suzuki, Stille 70–98% Anaerobic, polar solvents
Pd(dppf)₂Cl₂ C–H Arylation 50–90% High-temperature, base

Supported Palladium Catalysts

Examples : Pd/C (palladium on carbon), Pd-Au/C (vinyl acetate catalysts)

  • Structure: Heterogeneous catalysts with Pd nanoparticles on activated carbon or silica .
  • Applications : Hydrogenation (Pd/C) and VAM production (Pd-Au/C) .
  • Comparison with Pd(OAc)₂ :
    • Pd/C : Superior for hydrogenation due to high surface area and ease of recovery .
    • Pd-Au/C : Higher selectivity in VAM synthesis but requires complex preparation .

Table 3: Industrial Catalysts for VAM Production

Catalyst Active Components Support Selectivity Lifetime
Pd(OAc)₂-Based Pd, Au SiO₂ 85–90% 1–2 years
Pd-Au/C Pd, Au Activated Carbon 90–95% 2–3 years

Palladium-Amino Acid Complexes

Example : Pd(II)-glycine complexes

  • Coordination Environment: Pd²⁺ binds to amino acid ligands via N- and O-donor atoms, forming stable chelates .
  • Applications: Limited to niche organic transformations; less reactive than Pd(OAc)₂ in cross-couplings.

Environmental and Industrial Impact

  • Pd(OAc)₂ : Critical in VAM production (30% of global acetic acid demand) but faces competition from heterogeneous catalysts .
  • Pd/C : Preferred for sustainable chemistry due to recyclability, though leaching remains a challenge .

Q & A

Q. What are the primary synthetic methodologies for producing acetic acid using palladium-based catalysts?

Palladium-catalyzed synthesis of acetic acid predominantly involves two pathways:

  • Ethylene Oxidation : Ethylene (C₂H₄) reacts with oxygen in the presence of a palladium catalyst and heteropoly acids to form acetic acid. Reaction conditions typically involve temperatures of 160–180°C and pressures <1 MPa .
  • Methyl Formate Isomerization : A one-pot reaction using [Pd(Cl)₂(dppe)] with NaI and NaOMe converts methyl formate to acetic acid via decarbonylation and recombination. Optimized conditions achieve a turnover number (TON) of 43,000 and 83% yield of acetate groups .

Table 1: Comparison of Palladium-Catalyzed Acetic Acid Synthesis Methods

MethodCatalyst SystemKey ConditionsYield/TON
Ethylene OxidationPd/Au with alkali metal promoters160–180°C, <1 MPa50–70% selectivity
Methyl Formate Isomerization[Pd(Cl)₂(dppe)] + NaI/NaOMe120°C, 20 bar COTON 43,000

Q. How does palladium function as a catalyst in acetic acid production?

Palladium facilitates electron transfer during oxidation or isomerization reactions. For example:

  • In ethylene oxidation, Pd⁰/Pd²⁺ redox cycles activate ethylene and oxygen, promoting C–O bond formation .
  • In methyl formate isomerization, Pd stabilizes CO intermediates generated during decarbonylation, enabling recombination with methanol .

Q. What analytical techniques are critical for characterizing palladium catalysts in acetic acid synthesis?

  • X-ray Diffraction (XRD) : Identifies crystalline phases and catalyst stability under reaction conditions.
  • X-ray Photoelectron Spectroscopy (XPS) : Tracks Pd oxidation states during redox cycles .
  • Gas Chromatography (GC) : Quantifies acetic acid yield and byproducts (e.g., ethylene, CO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways in palladium-catalyzed acetic acid synthesis?

  • Design of Experiments (DOE) : Statistically models variables (temperature, pressure, catalyst loading) to maximize yield. For methyl formate isomerization, DOE identified NaI as critical for suppressing Pd aggregation, improving TON from 11 to 43,000 .
  • Kinetic Studies : Monitor intermediate formation (e.g., CO in decarbonylation) to adjust residence times and minimize side reactions .

Q. What mechanistic insights explain the role of acetic acid in stabilizing palladium intermediates?

Acetic acid acts as a proton donor and ligand in Pd-catalyzed C–H activation. For example:

  • In aziridination reactions, acetic acid prevents off-cycle Pd(IV) intermediates by modulating ligand coordination, enhancing catalyst turnover .
  • In ethylene oxidation, acetic acid solvates Pd centers, stabilizing active Pd²⁺ species during redox cycles .

Q. How do computational methods (e.g., DFT) enhance understanding of palladium-catalyzed pathways?

  • Distortion-Interaction Analysis : Quantifies electronic effects in cyclopalladation steps, predicting regioselectivity in C–H activation .
  • Thermodynamic Profiling : Identifies energy barriers in competing pathways (e.g., CO recombination vs. methanol dehydrogenation in isomerization) .

Table 2: Key Computational Findings in Palladium Catalysis

ReactionComputational ToolKey InsightReference
Methyl Formate IsomerizationDFT + Thermodynamic AnalysisCO recombination is rate-limiting
AziridinationDistortion-InteractionElectronic effects dictate regioselectivity

Q. How to address contradictions in reported catalytic activities of Pd/Au vs. Pd-only systems?

Discrepancies arise from:

  • Promoter Effects : Au in Pd/Au catalysts enhances oxygen activation but may reduce ethylene adsorption. Compare alkali metal promoters (e.g., Na, K) to isolate promoter vs. alloy effects .
  • Surface Impregnation : Pd distribution on support materials (e.g., SiO₂ vs. Al₂O₃) alters active site accessibility. Use TEM and BET surface area analysis to correlate morphology with activity .

Methodological Recommendations

  • Experimental Design : Use sequential DOE and simplex optimization for multi-variable systems (e.g., catalyst loading, solvent ratios) .
  • Data Interpretation : Cross-validate GC/MS results with in-situ IR spectroscopy to detect transient intermediates (e.g., Pd–CO complexes) .
  • Contradiction Resolution : Perform controlled comparisons (e.g., Pd vs. Pd/Au under identical support and promoter conditions) to isolate variables .

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